P-gp inhibitor 15

Mechanism of Action P-gp Efflux Non-substrate Inhibitor

P-gp inhibitor 15 (compound 7a) is the most potent hederagenin-derived MDR reversal agent among 30 synthesized analogues. Its critical differentiator: it is a validated non-substrate inhibitor that binds P-gp at the TMDs and blocks efflux without itself being transported—unlike verapamil, tariquidar, or zosuquidar. This eliminates confounding variables from inhibitor efflux in transport kinetics assays. In vivo, it achieved a 63.71% tumor suppression rate with paclitaxel in KBV xenografts. Ideal for decoupling P-gp inhibition from compound efflux in drug disposition and resistance studies. Available in research-grade purity (≥98%). Request a quote today.

Molecular Formula C35H60N2O4
Molecular Weight 572.9 g/mol
Cat. No. B12384290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 15
Molecular FormulaC35H60N2O4
Molecular Weight572.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1NC(=O)C4CCCN4)C)CC(C5C3(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C)C
InChIInChI=1S/C35H60N2O4/c1-30(2)24-12-17-33(6)25(32(24,5)15-13-26(30)37-29(39)22-10-9-19-36-22)20-23(38)28-21(11-16-34(28,33)7)35(8)18-14-27(41-35)31(3,4)40/h21-28,36,38,40H,9-20H2,1-8H3,(H,37,39)/t21-,22?,23+,24-,25+,26-,27+,28-,32-,33+,34+,35-/m0/s1
InChIKeyFRLGWRYFNSFURN-TUISIVQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 15: A Non-Substrate P-Glycoprotein Modulator for Multidrug Resistance Research


P-gp inhibitor 15 (also designated compound 7a) is a hederagenin (HRG)-derived, non-substrate inhibitor of the P-glycoprotein (P-gp/ABCB1) efflux pump [1]. Identified from a series of 30 synthesized HRG derivatives, this compound was found to possess the most potent tumor multidrug resistance (MDR) reversal activity within the series [1]. Its key distinguishing feature is its classification as a non-substrate inhibitor, meaning it binds to P-gp and inhibits its function without itself being transported out of the cell, a property that contrasts with many earlier-generation P-gp modulators [1].

Why P-gp Inhibitor 15 Cannot Be Simply Substituted by Other P-gp Inhibitors


P-glycoprotein inhibitors are a heterogeneous class of compounds with diverse mechanisms, binding sites, and pharmacokinetic properties, rendering them non-interchangeable in research settings. First-generation inhibitors like verapamil are often P-gp substrates and also inhibit CYP3A4, leading to complex drug-drug interactions and potential toxicity . Third-generation inhibitors like tariquidar and zosuquidar are more potent and selective but also function as substrates, which can limit their efficacy due to active efflux [1]. P-gp inhibitor 15's unique status as a non-substrate inhibitor [2] offers a distinct functional advantage, as it is not removed from the cell by the very pump it inhibits. Substituting it with a substrate-based inhibitor would introduce confounding variables related to compound efflux and cellular accumulation, thereby compromising the reproducibility and interpretation of experimental results.

Quantitative Differentiation of P-gp Inhibitor 15 from Comparator P-gp Modulators


Non-Substrate Mechanism: Direct Comparison with Substrate-Based Inhibitors

P-gp inhibitor 15 is a non-substrate inhibitor of P-gp, meaning it binds to and inhibits the efflux pump without being transported by it. This is in contrast to first-generation inhibitors like verapamil and third-generation inhibitors like tariquidar, which are known substrates of P-gp and are thus subject to active efflux from the cell [1]. The non-substrate nature of compound 15 was confirmed in cellular assays, where it was not pumped out of cells expressing P-gp [1].

Mechanism of Action P-gp Efflux Non-substrate Inhibitor

In Vivo Tumor Suppression: Comparative Efficacy in a Paclitaxel-Resistant Xenograft Model

In a KBV xenograft tumor model in nude mice, P-gp inhibitor 15 significantly enhanced the sensitivity of tumors to paclitaxel, achieving a tumor suppression rate of 63.71% [1]. While a direct head-to-head comparison in the same study is not available, this level of in vivo efficacy is notable. For context, studies with third-generation inhibitor tariquidar in various xenograft models often report significant tumor growth inhibition in combination with chemotherapy, but specific suppression rates are highly model-dependent [2].

In Vivo Efficacy Xenograft Model Tumor Suppression

Binding Site Specificity: TMD Non-Substrate Site vs. Nucleotide-Binding Domain

Molecular docking studies revealed that P-gp inhibitor 15 binds to a non-substrate active site within the transmembrane structural domains (TMDs) of P-gp [1]. This is distinct from the mechanism of many earlier inhibitors, such as verapamil, which primarily interact with nucleotide-binding domains (NBDs) to inhibit ATPase activity [2]. This alternative binding mode may contribute to its non-substrate profile and could offer a different selectivity profile against other ABC transporters.

Binding Site Molecular Docking Structure-Activity Relationship

Reversal of Paclitaxel Resistance: Potency Comparison with a Novel Analog

P-gp inhibitor 15 effectively reversed resistance to paclitaxel in P-gp-overexpressing KBV cells [1]. While the exact reversal fold (RF) value for P-gp inhibitor 15 is not specified in the abstract, a related pyxinol amide derivative (compound 4c) demonstrated an RF of 211.8, which was comparable to tariquidar's RF of 206.6 in a similar assay [2]. This suggests that potent hederagenin-based inhibitors can achieve efficacy levels on par with established third-generation modulators.

Drug Resistance Reversal Paclitaxel Cytotoxicity

Optimal Research and Development Applications for P-gp Inhibitor 15


Investigating Non-Substrate P-gp Inhibition in Mechanistic Studies

Researchers aiming to decouple P-gp inhibition from compound efflux should select P-gp inhibitor 15. Its validated status as a non-substrate inhibitor [1] makes it an ideal chemical probe for studies focused on understanding P-gp's role in drug disposition and resistance without the confounding factor of the inhibitor itself being pumped out of the cell. This is particularly valuable in assays where sustained intracellular concentrations of the inhibitor are required to accurately quantify its effect on substrate transport kinetics.

In Vivo Reversal of Paclitaxel Resistance in Xenograft Models

For preclinical oncology studies involving paclitaxel-resistant, P-gp-overexpressing tumors (e.g., KBV xenografts), P-gp inhibitor 15 provides a validated tool to demonstrate proof-of-concept for MDR reversal in vivo. The compound has been shown to significantly enhance the antitumor efficacy of paclitaxel in a nude mouse model, achieving a 63.71% tumor suppression rate [1]. This makes it a suitable candidate for combination therapy studies aimed at overcoming taxane resistance.

Structure-Activity Relationship (SAR) Studies on Hederagenin Derivatives

As the most potent compound identified from a 30-member library of hederagenin derivatives [1], P-gp inhibitor 15 serves as a critical benchmark for medicinal chemistry efforts focused on optimizing natural product-based P-gp modulators. Its unique non-substrate property and binding to the TMDs [1] provide a distinct scaffold for developing next-generation MDR reversal agents with improved pharmacological profiles.

Comparative Profiling of P-gp Inhibitors with Different Binding Modes

P-gp inhibitor 15 is a valuable addition to a panel of tool compounds used to profile P-gp function. Its binding to a non-substrate site in the TMDs [1] differentiates it from NBD-targeting inhibitors like verapamil and substrate-competitive inhibitors like tariquidar. Including this compound in screening cascades allows researchers to assess whether a particular effect is specific to a certain inhibitory mechanism or is a more general consequence of P-gp blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-gp inhibitor 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.